![molecular formula C15H23N3OS B7643476 N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is currently being researched for its potential use in treating cancers and autoimmune diseases.
Applications De Recherche Scientifique
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide is being researched for its potential use in treating cancers and autoimmune diseases. It has been shown to inhibit several protein kinases that are important in the development and progression of these diseases. This compound has been tested in preclinical models of lymphoma, leukemia, and multiple myeloma, and has shown promising results in reducing tumor growth and improving survival rates.
Mécanisme D'action
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide works by selectively inhibiting several protein kinases, including BTK, ITK, and JAK3. These kinases are important in the development and progression of cancers and autoimmune diseases. By inhibiting these kinases, this compound can prevent the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical models, this compound has been shown to reduce the growth and survival of cancer cells, inhibit inflammatory cytokine production, and improve immune cell function. This compound has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide in lab experiments is its selectivity for specific protein kinases. This allows researchers to study the effects of inhibiting these kinases in a controlled manner. However, one limitation of using this compound is its potential off-target effects. While this compound is selective for specific kinases, it may also inhibit other kinases that are important for normal cellular function.
Orientations Futures
There are several future directions for research on N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is in studying the effects of this compound in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to mitigate these effects.
Conclusion
This compound is a promising small molecule inhibitor that targets protein kinases and has potential use in treating cancers and autoimmune diseases. Its selectivity for specific kinases allows for controlled studies of the effects of inhibiting these kinases, but its potential off-target effects need to be further studied. Future research on this compound will help to better understand its potential uses and limitations.
Méthodes De Synthèse
The synthesis method for N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide involves several steps. First, 2-tert-butylsulfanylpyridine-4-carbaldehyde is reacted with 2-methylpyrrolidine and a reducing agent to form the intermediate compound. This intermediate is then reacted with an amine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Propriétés
IUPAC Name |
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-15(2,3)20-13-9-11(6-8-17-13)10-18-14(19)12-5-4-7-16-12/h6,8-9,12,16H,4-5,7,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGZLCPNAAOTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)CNC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

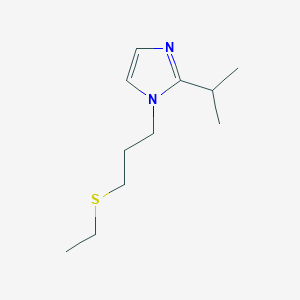
![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)
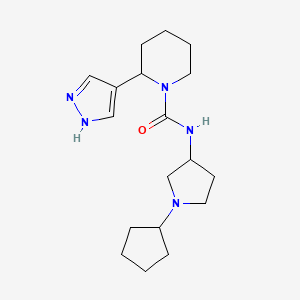
![4-(3-Imidazol-1-ylpropylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7643413.png)
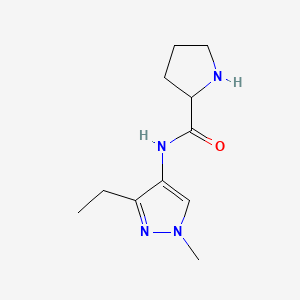
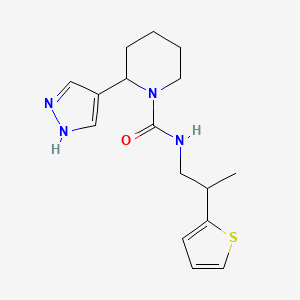

![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)
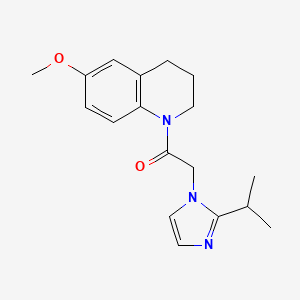

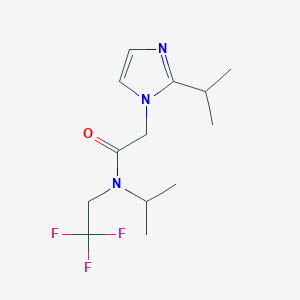
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)